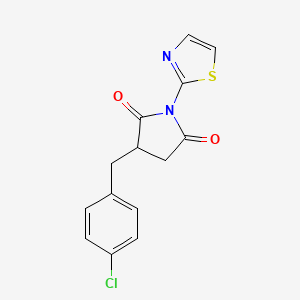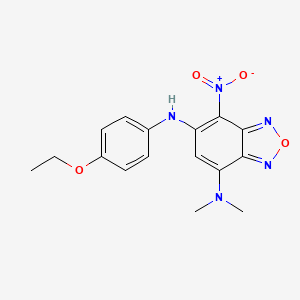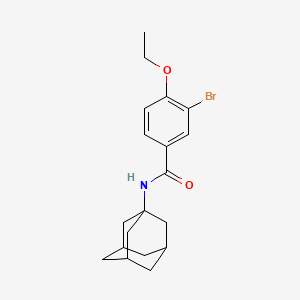![molecular formula C22H25N3O5S B4056157 4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)
4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
Übersicht
Beschreibung
4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.15149208 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity
A range of benzenesulfonamide derivatives has been synthesized, showcasing the diverse chemical modifications and bioactivities these compounds can exhibit. For instance, a study presented the synthesis of new benzenesulfonamides demonstrating potent carbonic anhydrase inhibitory effects and potential anti-tumor activities. The modifications in the benzaldehyde moiety, including methoxy and hydroxy substituents, have shown interesting cytotoxic activities, highlighting the versatility of these compounds in designing anti-tumor agents (Gul et al., 2016).
Photodynamic Therapy Applications
Research on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds possess excellent photophysical and photochemical properties, including high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of benzenesulfonamide derivatives. New compounds have been synthesized, displaying potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus, showcasing the potential of these derivatives in addressing fungal infections (Gupta & Halve, 2015).
Anti-inflammatory and Analgesic Properties
Benzenesulfonamide derivatives have also been explored for their anti-inflammatory and analgesic properties. For instance, novel sulfonamides were synthesized and tested in a pathological pain model in mice, demonstrating anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (Lobo et al., 2015).
Cancer Research
Benzenesulfonamide derivatives have shown promise in cancer research, with studies highlighting their cytotoxic activities and potential as carbonic anhydrase inhibitors. This research avenue explores the derivatives' capabilities in targeting cancer cells, contributing to the development of novel anticancer agents (Gul et al., 2016).
Eigenschaften
IUPAC Name |
4-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-14(2)13-30-20-10-5-16(12-21(20)29-4)11-19-15(3)24-25(22(19)26)17-6-8-18(9-7-17)31(23,27)28/h5-12,14H,13H2,1-4H3,(H2,23,27,28)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCSCJISQTIEF-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(C)C)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(C)C)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine](/img/structure/B4056081.png)
![4-[4-(2-methoxyphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4056084.png)

![N-(2-methyl-4-{[methyl(pyridin-2-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4056096.png)
![N-[2-(2-methyl-1-piperidinyl)ethyl]-4-[(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)methyl]benzamide](/img/structure/B4056114.png)
![2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4056120.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4056138.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)
![3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4056152.png)
![N-[2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-2-oxo-ethyl]-N-cyclohexyl-benzenesulfonamide](/img/structure/B4056165.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-6-[2-(4-methylphenoxy)ethoxy]pyridazine](/img/structure/B4056169.png)

![3-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056174.png)
